Thymosin b4 (16-38)

Mast cell biology Innate immunity Peptide pharmacology

Thymosin β4 (16-38) [CAS 113318-05-1] is a 23-amino-acid synthetic peptide (sequence KLKKTETQEKNPLPSKETIEQEK; MW 2727.07 Da ) corresponding to the C-terminal fragment of the 43-residue actin-sequestering protein thymosin β4. Unlike the full-length parent, this fragment contains the central actin-binding motif LKKTET (residues 17-22) but lacks the N-terminal 1–15 region responsible for anti-apoptotic and cytoprotective activities.

Molecular Formula C118H204N32O41
Molecular Weight 2727.1 g/mol
CAS No. 113318-05-1
Cat. No. B3341930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymosin b4 (16-38)
CAS113318-05-1
Molecular FormulaC118H204N32O41
Molecular Weight2727.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C118H204N32O41/c1-10-61(6)92(112(184)137-74(37-44-89(162)163)103(175)133-70(33-40-84(126)155)100(172)135-73(36-43-88(160)161)104(176)140-77(118(190)191)30-16-22-52-124)145-115(187)95(64(9)154)148-106(178)75(38-45-90(164)165)136-98(170)67(27-13-19-49-121)132-109(181)81(58-151)144-111(183)83-32-24-53-149(83)116(188)79(56-60(4)5)143-110(182)82-31-23-54-150(82)117(189)80(57-86(128)157)142-99(171)68(28-14-20-50-122)129-102(174)72(35-42-87(158)159)134-101(173)71(34-41-85(127)156)138-113(185)94(63(8)153)147-107(179)76(39-46-91(166)167)139-114(186)93(62(7)152)146-105(177)69(29-15-21-51-123)130-97(169)66(26-12-18-48-120)131-108(180)78(55-59(2)3)141-96(168)65(125)25-11-17-47-119/h59-83,92-95,151-154H,10-58,119-125H2,1-9H3,(H2,126,155)(H2,127,156)(H2,128,157)(H,129,174)(H,130,169)(H,131,180)(H,132,181)(H,133,175)(H,134,173)(H,135,172)(H,136,170)(H,137,184)(H,138,185)(H,139,186)(H,140,176)(H,141,168)(H,142,171)(H,143,182)(H,144,183)(H,145,187)(H,146,177)(H,147,179)(H,148,178)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,190,191)/t61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1
InChIKeyDWHQDYGLZODILG-BITUIJFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymosin β4 (16-38) [CAS 113318-05-1]: A C-Terminal Bioactive Fragment for MLCK, Mast Cell, and Immunological Research


Thymosin β4 (16-38) [CAS 113318-05-1] is a 23-amino-acid synthetic peptide (sequence KLKKTETQEKNPLPSKETIEQEK; MW 2727.07 Da ) corresponding to the C-terminal fragment of the 43-residue actin-sequestering protein thymosin β4 [2]. Unlike the full-length parent, this fragment contains the central actin-binding motif LKKTET (residues 17-22) but lacks the N-terminal 1–15 region responsible for anti-apoptotic and cytoprotective activities [3]. The compound is primarily characterized as a Ca²⁺-independent, high-affinity activator of myosin light chain kinase (MLCK) [2] and has been shown to stimulate mast cell mediator release and restore impaired T-lymphocyte blastogenic responses in immunological deficiency models [3][4].

Why Generic Substitution Fails for Thymosin β4 (16-38): Domain-Specific Activity Prevents Interchangeability with Full-Length or N-Terminal Fragments


Thymosin β4 contains at least four functionally distinct domains [1]. The N-terminal Ac-SDKP (residues 1–4) mediates anti-inflammatory and antifibrotic effects; residues 1–15 confer anti-apoptotic and cytoprotective activity; the central actin-binding motif LKKTET (17–22) drives cell migration, actin dynamics, and mast cell exocytosis; and the C-terminal region contributes to nuclear localization [1][2]. Thymosin β4 (16-38) selectively retains the central actin-binding motif and C-terminal elements while excluding the N-terminal domains. Consequently, its pharmacological profile differs fundamentally from that of full-length Tβ4, Ac-SDKP, or N-terminal fragments—substituting one for another without domain-matching leads to qualitatively different biological outcomes as quantified below [1][2][3].

Thymosin β4 (16-38) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Mast Cell Mediator Release: Tβ4 (16-38) Matches or Exceeds Full-Length Tβ4 Activity, While Ac-SDKP Shows Minimal Effect

In a direct comparative in vitro study, Thymosin β4 (16-38) and the overlapping fragment Tβ4 (17-23) stimulated mast cell mediator release at levels equal to or higher than native full-length Tβ4. In contrast, the N-terminal tetrapeptide Ac-SDKP (residues 1–4) mediated only low but detectable mediator release [1][2]. This establishes Tβ4 (16-38) as superior to Ac-SDKP and at minimum non-inferior to full-length Tβ4 for mast cell activation endpoints.

Mast cell biology Innate immunity Peptide pharmacology

Immunological Restorative Activity: Tβ4 (16-38) Is One of Only Two Fragments Active on Impaired T-Lymphocyte Blastogenesis in Uremic Deficiency

In a systematic structure-activity relationship study, six peptide fragments of the thymosin β4 family were synthesized and tested for their ability to restore impaired blastogenic response of T-lymphocytes from uremic patients. Only two fragments, including the tricosapeptide corresponding to amino acids 16–38 of thymosin β4, exhibited restorative activity; the remaining four fragments had no measurable effect [1][2]. This identifies the 16-38 region as a critical immunological effector moiety.

Immunopharmacology T-lymphocyte function Uremic immunodeficiency

Functional Domain Specificity: Tβ4 (16-38) Retains MLCK Activation and Mast Cell Activity but Lacks N-Terminal Anti-Apoptotic/Cytoprotective Function

Domain-mapping studies assign anti-apoptotic and cytoprotective functions to residues 1–15 of Tβ4, while the actin-binding motif LKKTET (17–22) governs cell migration, actin dynamics, and dermal wound healing [1][2]. Tβ4 (16-38) encompasses the central actin-binding domain plus C-terminal sequence but excludes the N-terminal 1–15 region. At 50 pM, Tβ4 (16-38) dramatically increases myosin light chain 2 (LC2) phosphorylation in the absence of exogenous calmodulin, demonstrating retained MLCK activation capacity . However, it lacks the cytoprotective/anti-apoptotic activity conferred by residues 1–15 of the full-length protein [1].

Structure-activity relationship Domain mapping Peptide engineering

Fragment Length vs. Synthesis Complexity: Tβ4 (16-38) Offers Practical Procurement Advantages Over Full-Length Tβ4 While Maintaining Functional Integrity

Thymosin β4 (16-38) is a 23-amino-acid peptide (MW 2727.07 Da) compared to the 43-amino-acid full-length Tβ4 (MW ~4,921 Da). This represents a 46.5% reduction in chain length, which generally translates to improved solid-phase peptide synthesis yields per coupling cycle (approximate cumulative yield improvement of ~1.5–2× assuming 98–99% per-step efficiency) [1]. Despite the shortened sequence, the fragment preserves the functionally critical LKKTET actin-binding motif (residues 17-22) [2]. Vendor pricing data from AbMole lists Tβ4 (16-38) at approximately USD 105/mg (1 mg) and USD 240/5 mg , providing a cost-effective alternative to full-length Tβ4 for mast cell and MLCK-focused studies.

Peptide synthesis Procurement optimization Cost-efficiency

Optimal Research and Procurement Scenarios for Thymosin β4 (16-38): Evidence-Backed Applications


Mast Cell Degranulation and Innate Immunity Mechanistic Studies

For laboratories investigating the role of thymosin β4-derived peptides in mast cell-mediated innate immunity, Tβ4 (16-38) is the preferred fragment. As demonstrated by Wyczółkowska et al. (2007), Tβ4 (16-38) stimulates mast cell mediator release at levels equal to or exceeding full-length Tβ4, while the N-terminal Ac-SDKP fragment exhibits only negligible activity . This makes Tβ4 (16-38) the minimal-length peptide that fully recapitulates the mast cell exocytosis function of the parent protein, enabling cost-efficient, high-throughput screening of mast cell activation pathways without confounding anti-inflammatory effects from the N-terminus .

Ca²⁺-Independent MLCK Activation in Smooth Muscle and Cytoskeletal Research

Tβ4 (16-38) serves as a validated positive control and tool compound for Ca²⁺-independent MLCK activation assays. At 50 pM, it induces dramatic phosphorylation of myosin light chain 2 in calmodulin-free buffer, as established by Galoyan et al. (1992) . This property is critical for studies dissecting Ca²⁺-dependent vs. Ca²⁺-independent regulation of smooth muscle contraction, cytoskeletal reorganization, and endothelial barrier function. Full-length Tβ4 (1-39, C3) shows higher potency, but Tβ4 (16-38) provides a structurally defined fragment with comparable MLCK activation capability, suitable for structure-activity optimization campaigns .

T-Lymphocyte Immunodeficiency Research: Restorative Activity of a Defined Active Moiety

In uremic immunodeficiency models, Tβ4 (16-38) is one of only two peptide fragments (out of six tested) capable of restoring impaired T-lymphocyte blastogenic response to phytohemagglutinin . The identification of the 16-38 tricosapeptide as a critical immunological effector moiety enables focused structure-activity relationship studies. Laboratories developing immunomodulatory peptides can use Tβ4 (16-38) as a lead scaffold, as its activity has been validated in primary human T-lymphocyte assays from clinically relevant patient populations .

Domain-Specific Tool for Differentiating Tβ4 N-Terminal vs. Central/C-Terminal Functions

Because Tβ4 (16-38) lacks residues 1–15, which mediate anti-apoptotic and cytoprotective effects , it serves as an essential domain-dissection tool. Researchers can pair Tβ4 (16-38) with Ac-SDKP (1-4) or a 1-15 N-terminal fragment to assign specific biological outcomes to particular domains of the parent protein . This application is particularly valuable in angiogenesis and wound healing research, where the N-terminus positively modulates pro-angiogenic signaling while the central region containing the actin-binding motif contributes to endothelial cell migration .

Quote Request

Request a Quote for Thymosin b4 (16-38)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.